Cas no 1233952-85-6 (Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate)
![Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1233952-85-6x500.png)
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate
- tert-butyl 4-[(4-methoxycarbonylbenzoyl)amino]piperidine-1-carboxylate
- Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate
-
- インチ: 1S/C19H26N2O5/c1-19(2,3)26-18(24)21-11-9-15(10-12-21)20-16(22)13-5-7-14(8-6-13)17(23)25-4/h5-8,15H,9-12H2,1-4H3,(H,20,22)
- InChIKey: KBJIZQOTTBEPNQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)NC(C1C=CC(C(=O)OC)=CC=1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 513
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 84.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 522.6±45.0 °C at 760 mmHg
- フラッシュポイント: 269.9±28.7 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063772-1g |
tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate |
1233952-85-6 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM318579-1g |
tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate |
1233952-85-6 | 95% | 1g |
$292 | 2021-08-18 | |
Chemenu | CM318579-1g |
tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate |
1233952-85-6 | 95% | 1g |
$343 | 2022-09-03 |
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylateに関する追加情報
Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate: A Comprehensive Overview
The compound Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate (CAS No. 1233952-85-6) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl group and a benzamido substituent. The presence of the methoxycarbonyl group further enhances its functional versatility, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. Its ability to form stable amide bonds makes it an ideal candidate for designing molecules with enhanced pharmacokinetic properties.
The synthesis of Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine derivative. The introduction of the tert-butyl group and the benzamido substituent requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, aligning with the principles of green chemistry.
In terms of applications, Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate has shown promise in the development of anti-inflammatory and analgesic agents. Its structural features allow for interactions with key biological targets, such as cyclooxygenase enzymes, which are central to inflammatory processes. Preclinical studies have demonstrated its potential to modulate these pathways, making it a compelling candidate for further drug development.
Moreover, the compound has been investigated for its role in peptide synthesis and as a building block in combinatorial chemistry. Its compatibility with various coupling reagents and its stability under reaction conditions make it a versatile tool for constructing complex molecular architectures. This has led to its adoption in high-throughput screening campaigns aimed at discovering novel bioactive compounds.
From an environmental perspective, the synthesis and application of Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate are being optimized to minimize ecological impact. Researchers are exploring sustainable methods for its production, including the use of renewable feedstocks and energy-efficient processes. These efforts align with global initiatives to promote eco-friendly chemical practices.
In conclusion, Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate (CAS No. 1233952-85-6) stands out as a significant molecule in contemporary chemical research. Its structural complexity, functional diversity, and potential applications across multiple domains underscore its importance in advancing scientific innovation. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly vital role in both academic and industrial settings.
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